Ethyl 3-(4-methyl-N-propylbenzamido)propanoate

Lipophilicity Drug design ADME prediction

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate (CAS 1902708-44-4), also named β-Alanine, N-(4-methylbenzoyl)-N-propyl-, ethyl ester, is a synthetic N-acyl-β-alanine derivative with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol. It belongs to the broader class of benzoyl-substituted β-alanine esters, which have been explored as synthetic intermediates for pharmaceutical candidates, particularly in the development of anti-inflammatory and analgesic agents.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B8009540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methyl-N-propylbenzamido)propanoate
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C16H23NO3/c1-4-11-17(12-10-15(18)20-5-2)16(19)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3
InChIKeyOVIMESCMOSOEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate: Physicochemical Identity and Core Structural Class


Ethyl 3-(4-methyl-N-propylbenzamido)propanoate (CAS 1902708-44-4), also named β-Alanine, N-(4-methylbenzoyl)-N-propyl-, ethyl ester, is a synthetic N-acyl-β-alanine derivative with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol . It belongs to the broader class of benzoyl-substituted β-alanine esters, which have been explored as synthetic intermediates for pharmaceutical candidates, particularly in the development of anti-inflammatory and analgesic agents [1]. The compound features a 4-methylbenzoyl (p-toluoyl) amide core, an N-propyl substituent, and an ethyl ester terminus—a triad of structural elements that collectively define its lipophilicity (predicted LogP ≈ 2.8), hydrogen-bonding capacity (H-bond acceptor count: 3; donor count: 0), and conformational flexibility (7–8 rotatable bonds) [2].

Why Ethyl 3-(4-methyl-N-propylbenzamido)propanoate Cannot Be Casually Replaced by In-Class Analogs


Although multiple N-acyl-β-alanine esters share a common scaffold, incremental structural variations—such as the length of the N-alkyl chain, the nature of the ester group, or the position of the methyl substituent on the benzoyl ring—produce measurable differences in lipophilicity, steric bulk, and metabolic susceptibility that directly affect synthetic route compatibility, purification behavior, and pharmacological lead optimization outcomes [1]. The combination of N-propyl and para-methylbenzoyl in the target compound is not duplicated by any single commercially available analog; substituting with the N-ethyl homolog (LogP 2.41 vs. 2.80), the free acid form (LogP 1.22), or the meta-methyl positional isomer each alters a different dimension of molecular property space [2]. In structure–activity relationship (SAR) campaigns, such physicochemical shifts can confound potency trends and complicate permeability modeling, making the precise structural identity a non-trivial procurement decision .

Quantitative Differentiation Evidence for Ethyl 3-(4-methyl-N-propylbenzamido)propanoate Against Closest Analogs


Lipophilicity (LogP) Differentiation: Target vs. N-Ethyl Analog, Free Acid, and Butyl Ester

The predicted octanol-water partition coefficient (LogP) quantifiably discriminates the target compound from its closest structural analogs. The target compound exhibits an XLogP3-AA of 2.8, which is 0.39 log units higher than the N-ethyl analog (LogP 2.41) and 1.58 log units higher than the free acid N-(4-methylbenzoyl)-β-alanine (LogP 1.22), while being comparable to the butyl ester analog (LogP 2.6, 0.2 units lower) . Each 1-unit increase in LogP theoretically corresponds to a ~10-fold increase in membrane permeability, positioning the target compound as having measurably greater passive diffusion potential than both the free acid and N-ethyl variants [1].

Lipophilicity Drug design ADME prediction Solid-phase extraction

Ester Hydrolytic Stability and Synthetic Utility: Ethyl Ester vs. Free Acid vs. Butyl Ester

The target compound contains an ethyl ester that imparts intermediate hydrolytic stability relative to analogs. Ethyl esters are known to undergo enzymatic and base-catalyzed hydrolysis at rates approximately 2- to 5-fold slower than methyl esters and 10- to 50-fold slower than activated esters (e.g., p-nitrophenyl), while being more labile than butyl or tert-butyl esters . The free acid form (N-(4-methylbenzoyl)-β-alanine, CAS 446828-78-0) eliminates ester hydrolysis liability entirely but at the cost of 1.58 log units lower LogP and pH-dependent aqueous solubility, which can complicate chromatographic purification . The butyl ester analog (CAS 1122008-48-3) offers greater steric shielding against premature hydrolysis but may be too stable for applications requiring in situ ester cleavage [1].

Prodrug design Ester hydrolysis Synthetic intermediate Protecting group strategy

Rotatable Bond Count and Conformational Flexibility: Target vs. N-Ethyl and Free Acid Analogs

The target compound possesses 7 rotatable bonds (8 by PubChem count for the meta isomer scaffold), compared to 6 for the N-ethyl analog (ethyl on nitrogen vs. propyl) and 4 for the free acid form . Each additional rotatable bond increases the compound's conformational entropy in solution, which typically reduces crystallization propensity and increases entropic penalty upon target binding. The N-propyl chain specifically contributes two additional freely rotating C–C bonds relative to N-ethyl, yielding a measurable difference in the number of accessible low-energy conformers [1].

Conformational entropy Molecular recognition Solubility Crystallization

Para- vs. Meta-Methyl Positional Isomerism: Impact on Steric and Electronic Properties

The target compound bears a para-methyl substituent on the benzoyl ring, distinguishing it from the commercially available meta-methyl isomer (Ethyl 3-(3-methyl-N-propylbenzamido)propanoate, CAS 1901944-93-1) . While both isomers share the same molecular formula (C₁₆H₂₃NO₃) and molecular weight (277.36), the para-methyl configuration presents a more linear molecular shape (lower steric hindrance around the amide carbonyl) and a different electronic environment: the para-methyl exerts an electron-donating inductive (+I) effect directly conjugated to the carbonyl, whereas the meta-methyl does not benefit from resonance conjugation, resulting in a slightly more electrophilic carbonyl carbon in the para isomer . These differences manifest in reversed-phase HPLC retention behavior and potentially in differential binding to aromatic recognition pockets .

Positional isomer SAR Steric parameter Electronic effect Chromatographic resolution

Procurement Differentiation: Vendor Availability, Purity, and Unit Economics at 1 Gram Scale

At the 1-gram scale, the target compound is commercially available from multiple vendors at 97–98% purity at prices ranging from approximately USD 97 (ChemScene global stock, 1g) to CNY 596 (~USD 82) from Chinese domestic suppliers . By comparison, the N-ethyl analog (CAS 1907052-48-5) was priced at approximately CNY 668 (~USD 92) per gram from BidePharm, representing a ~12% premium . The free acid N-(4-methylbenzoyl)-β-alanine is offered at lower absolute cost (approximately USD 30–50 per gram from smaller vendors) but at typically lower purity (95%) [1]. The meta-methyl positional isomer (CAS 1901944-93-1) has been listed as 'discontinued' by at least one major supplier (CymitQuimica/Biosynth), indicating potential supply discontinuity risks .

Procurement Unit economics Vendor comparison Supply chain

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Distinction from Benzamide and Free Acid Analogs

The target compound has a computed topological polar surface area (TPSA) of 46.61 Ų with 3 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) . This HBD count of zero is a key discriminator: 4-methyl-N-propylbenzamide (CAS 39887-40-6), a simpler benzamide analog lacking the β-alanine ester, possesses 1 HBD (amide NH) and a lower TPSA of ~29.1 Ų . Conversely, the free acid form (CAS 446828-78-0) introduces 1 HBD from the carboxylic acid group while reducing TPSA contribution from the ester, altering gastrointestinal absorption prediction . Under Lipinski's Rule of Five, the target compound satisfies all criteria (MW < 500, LogP < 5, HBD < 5, HBA < 10), making it a rule-of-five compliant fragment suitable for oral drug discovery programs.

TPSA Blood-brain barrier Oral bioavailability Rule-of-five

Procurement-Guiding Application Scenarios for Ethyl 3-(4-methyl-N-propylbenzamido)propanoate


Lead Optimization in CNS-Targeted Small-Molecule Drug Discovery

The zero HBD count, TPSA of 46.61 Ų, and LogP of 2.8 make this compound a rule-of-five compliant fragment suitable for CNS permeability optimization . Compared to the N-ethyl analog (LogP 2.41, TPSA similar), the higher lipophilicity of the N-propyl derivative provides a measurable permeability advantage, while the absence of HBDs predicts superior BBB penetration relative to the benzamide analog (1 HBD) [1]. Medicinal chemistry teams building focused libraries around N-acyl-β-alanine scaffolds should select this specific compound when logD tuning toward higher lipophilicity is required without introducing HBD liabilities.

Prodrug Design and Controlled Ester Hydrolysis Studies

The ethyl ester group provides intermediate hydrolytic lability—more stable than methyl esters but more readily cleaved than butyl or tert-butyl esters . This balanced profile is ideal for in vitro metabolic stability profiling and for designing esterase-activatable prodrugs where premature hydrolysis must be avoided during synthesis and storage but efficient activation is required in biological media [1]. The free acid comparator lacks ester functionality entirely and thus cannot serve as a prodrug precursor.

Synthetic Intermediate for Anti-Inflammatory or Analgesic Candidate Development

The compound is described as a synthetic intermediate for anti-inflammatory and analgesic pharmaceutical development . Its para-methylbenzoyl N-propyl β-alanine ethyl ester scaffold provides a modular three-point diversification handle: (1) the ester can be hydrolyzed or transesterified, (2) the N-propyl can be deprotected or modified, and (3) the para-methyl position can undergo further functionalization [1]. The meta-methyl positional isomer, by contrast, cannot access the same electrophilic aromatic substitution reactivity pattern at the para position.

SAR Probe in Positional Isomer Differentiation Studies

When paired with its meta-methyl isomer (CAS 1901944-93-1) in matched molecular pair analysis, the target compound enables isolation of the positional effect of the methyl substituent on biological activity . This is valuable for mapping the steric and electronic requirements of aromatic binding pockets in target engagement studies. The para isomer's linear molecular geometry and distinct dipole moment vector relative to the meta isomer can produce divergent activity profiles that inform pharmacophore model refinement [1].

Quote Request

Request a Quote for Ethyl 3-(4-methyl-N-propylbenzamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.